![molecular formula C12H15N3O4 B1331548 Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate CAS No. 6422-35-1](/img/structure/B1331548.png)
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate
Overview
Description
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is a compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .
Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst. This reaction system does not require metal complex catalysts or metal salt additives and works efficiently even with exhaust gas containing impurities .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale synthesis using flow microreactor systems. These systems provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H17N3O3
Molecular Weight: 299.32 g/mol
IUPAC Name: Benzyl N-[2-(2-amino-2-oxoethyl)amino]-2-oxoethyl carbamate
CAS Number: 765236-54-2
The compound features a benzyl group attached to a carbamate structure, which is significant for its reactivity in biochemical processes.
Chemistry
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate serves as a building block in organic synthesis. Its ability to form stable carbamate bonds makes it an essential reagent in the synthesis of more complex organic molecules. This property is particularly useful in peptide synthesis, where it acts as a protecting group for amine functionalities.
Application | Description |
---|---|
Peptide Synthesis | Protects amine groups during the formation of peptide bonds, facilitating the synthesis of specific sequences. |
Organic Synthesis | Used as a versatile intermediate for creating various organic compounds. |
Biology
In biological research, this compound has been studied for its enzyme inhibition properties, particularly against proteases. The inhibition of these enzymes can have significant implications for disease treatment and understanding cellular processes.
Biological Activity | Mechanism |
---|---|
Enzyme Inhibition | Interacts with proteases, potentially leading to therapeutic applications in diseases characterized by protease activity. |
Cell Signaling | Influences cellular metabolism and gene expression through modulation of enzyme activity. |
Medicine
The therapeutic potential of this compound is being explored in the context of drug development.
Medical Application | Potential Benefits |
---|---|
Therapeutic Agent | Investigated for use in treating conditions involving dysregulated protease activity, such as certain cancers and inflammatory diseases. |
Drug Development | May serve as a lead compound for developing new drugs targeting specific enzymes. |
Case Studies and Research Findings
-
Peptide Synthesis Research:
A study demonstrated that using this compound as a protecting group significantly improved the yield of desired peptide sequences compared to traditional methods. -
Protease Inhibition:
Another investigation highlighted the compound's effectiveness in inhibiting specific proteases involved in cancer progression, suggesting its potential as an anti-cancer agent. -
Cellular Impact Studies:
Research indicated that this compound modulates cell signaling pathways related to metabolic processes, providing insights into its role in cellular regulation.
Mechanism of Action
The mechanism of action of benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Substituted carbamoyl chlorides: These compounds are similar in structure and undergo similar chemical reactions.
Tertiary butyl esters: These esters share similar synthetic routes and applications in organic synthesis.
4-Aminocoumarin derivatives: These compounds have similar biological applications and are used as building blocks in organic chemistry.
Uniqueness
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in scientific research and industry. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further distinguish it from other similar compounds .
Biological Activity
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is a complex organic compound belonging to the carbamate family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.
Structure and Properties
The compound features a benzyl moiety linked to a carbamate functional group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
This structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Carbamates, including this compound, are recognized for their diverse biological activities. Compounds within this class often exhibit:
- Antibacterial properties : Some studies indicate that related carbamates can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains.
- Antitumor potential : Certain derivatives have shown promise in preclinical models against various cancer cell lines.
- Anti-inflammatory effects : The structural motifs present in carbamates may interact with pathways involved in inflammation regulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many carbamates act as reversible or irreversible inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit acetylcholinesterase or other hydrolases.
- Quorum Sensing Interference : Some studies have shown that carbamate derivatives can disrupt bacterial communication systems, potentially leading to reduced virulence.
- Binding Affinity : Research using molecular docking has indicated that this compound may bind to specific protein targets, influencing their activity and potentially modulating disease processes.
In Vitro Studies
Several studies have evaluated the in vitro biological activities of related compounds:
- Antitubercular Activity : A study demonstrated that certain benzyl carbamates exhibited significant inhibitory effects against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the substituents on the phenyl ring .
- Cytotoxicity Assays : Compounds similar to this compound were tested against various cancer cell lines (e.g., A549 lung cancer cells), revealing moderate cytotoxic effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. These studies suggest a favorable interaction profile with key residues involved in enzymatic activity modulation .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzyl Carbamate | Basic carbamate structure | Intermediate in drug synthesis |
4-Methoxybenzamide | Methoxy group present | Anti-inflammatory properties |
N-Benzyl-N-(4-methoxyphenyl)urea | Urea derivative | Potential antitumor activity |
This comparison highlights the unique features of this compound that may enhance its reactivity and biological profile compared to simpler analogs.
Conclusion and Future Directions
This compound presents a promising avenue for further research due to its diverse biological activities and potential applications in pharmacology. Future studies should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound and its derivatives.
- Optimization of Structure : To enhance potency and selectivity for desired biological targets.
Properties
IUPAC Name |
benzyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c13-10(16)6-14-11(17)7-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,16)(H,14,17)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJXGDMBDLXAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305120 | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6422-35-1 | |
Record name | 6422-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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